5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine
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Overview
Description
5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine: is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound is part of the benzodioxine family, which is characterized by a benzene ring fused with a dioxine ring. The presence of bromine and fluorine atoms in the structure makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine typically involves the following steps:
Fluorination: The addition of a fluorine atom to the brominated intermediate.
Industrial Production Methods: standard organic synthesis techniques involving bromination and fluorination reactions under controlled conditions are likely employed .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzodioxine derivatives .
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research:
Industry:
Mechanism of Action
The exact mechanism of action for 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
- 1,4-Benzodioxin, 2,3-dihydro-6-nitro-
Comparison: 5-Bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and applications compared to similar compounds that may only contain one halogen atom .
Properties
Molecular Formula |
C8H6BrFO2 |
---|---|
Molecular Weight |
233.03 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6BrFO2/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-2H,3-4H2 |
InChI Key |
XESXMEWTTOZACV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2Br)F |
Origin of Product |
United States |
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